N-[1-(3,4-dimethylphenyl)ethylidene]hydroxylamine
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Overview
Description
N-[1-(3,4-dimethylphenyl)ethylidene]hydroxylamine is an organic compound with the molecular formula C10H13NO. It is derived from 1-(3,4-dimethylphenyl)ethanone, also known as 3,4-dimethylacetophenone. This compound is characterized by the presence of an oxime functional group (-C=N-OH) attached to the ethanone moiety. Oximes are known for their applications in various chemical reactions and industrial processes.
Preparation Methods
N-[1-(3,4-dimethylphenyl)ethylidene]hydroxylamine can be synthesized through several methods:
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Synthetic Routes
Oximation Reaction: The most common method involves the reaction of 1-(3,4-dimethylphenyl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures. [ \text{C}_6\text{H}_4(\text{CH}_3)_2\text{COCH}_3 + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{C}_6\text{H}_4(\text{CH}_3)_2\text{C=NOH} + \text{H}_2\text{O} + \text{NaCl} ]
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Industrial Production Methods
- Industrially, the synthesis of 1-(3,4-dimethylphenyl)ethanone oxime follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of temperature and reagent addition.
Chemical Reactions Analysis
N-[1-(3,4-dimethylphenyl)ethylidene]hydroxylamine undergoes various chemical reactions:
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Oxidation
- Oxidation of the oxime group can lead to the formation of nitriles. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
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Reduction
- Reduction of the oxime can yield the corresponding amine. This reaction is typically carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
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Substitution
- The oxime group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups. For example, treatment with acyl chlorides can convert the oxime into an amide.
Scientific Research Applications
N-[1-(3,4-dimethylphenyl)ethylidene]hydroxylamine has several applications in scientific research:
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Chemistry
- It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.
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Biology
- In biological research, oximes are studied for their potential as enzyme inhibitors and their role in biochemical pathways. They are also investigated for their ability to form stable complexes with metal ions.
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Medicine
- Oximes are explored for their therapeutic potential, particularly in the treatment of organophosphate poisoning. They act as reactivators of acetylcholinesterase, an enzyme inhibited by organophosphates.
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Industry
- In the industrial sector, 1-(3,4-dimethylphenyl)ethanone oxime is used in the production of polymers, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)ethanone oxime involves its interaction with molecular targets and pathways:
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Molecular Targets
- The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can modulate biochemical pathways and cellular processes.
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Pathways Involved
- In the context of enzyme inhibition, oximes can bind to the active site of enzymes, preventing substrate binding and catalysis. This mechanism is particularly relevant in the reactivation of acetylcholinesterase inhibited by organophosphates.
Comparison with Similar Compounds
N-[1-(3,4-dimethylphenyl)ethylidene]hydroxylamine can be compared with other similar compounds:
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Similar Compounds
1-(3,4-Dimethoxyphenyl)ethanone oxime: This compound has methoxy groups (-OCH3) instead of methyl groups (-CH3) on the aromatic ring. The presence of electron-donating methoxy groups can influence its reactivity and applications.
1-(3,4-Dimethylphenyl)ethanone: The parent ketone compound without the oxime group. It serves as a precursor in the synthesis of the oxime and has different chemical properties and applications.
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Uniqueness
- The presence of the oxime group in 1-(3,4-dimethylphenyl)ethanone oxime imparts unique reactivity and stability, making it suitable for specific chemical transformations and applications. Its ability to form stable complexes with metal ions and participate in various reactions distinguishes it from other similar compounds.
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)ethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-4-5-10(6-8(7)2)9(3)11-12/h4-6,12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZFANMLYZGRGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=NO)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404833 |
Source
|
Record name | Ethanone, 1-(3,4-dimethylphenyl)-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91817-69-5 |
Source
|
Record name | Ethanone, 1-(3,4-dimethylphenyl)-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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